(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one
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Overview
Description
Versicolactone B is a natural product found in Aristolochia mollissima, Aristolochia kaempferi, and Aristolochia heterophylla with data available.
Scientific Research Applications
Structural Analysis and Synthesis
Wang and Zhu (2013) conducted a total synthesis of versicolactones A and B, along with six stereoisomers, to determine their absolute configurations. This synthesis helped in revising the absolute configuration of versicolactones A and B, significantly contributing to the structural understanding of these compounds (Wang & Zhu, 2013).
Discovery and Chemical Characterization
In 1986, Zhang and He isolated two novel sesquiterpene lactones, named versicolactone B and versicolactone C, from the root of Aristolochia versicolar S.M. Hwang. They characterized the structure of versicolactone B through various spectroscopic methods, marking an important step in the chemical understanding of this compound (Zhang & He, 1986).
Antiviral Properties
A study by Zhou et al. (2015) identified versicolactone B as one of the butyrolactones isolated from the endophytic fungus Aspergillus versicolor. The study found that versicolactone B exhibited significant antiviral activities, particularly against tobacco mosaic virus, indicating its potential use in antiviral research (Zhou et al., 2015).
Immunomodulatory Effects
Research by Du et al. (2015) on sesquiterpenes from Viola yedoensis found that versicolactone B has anti-complement activity, acting on various components in the complement activation cascade. This finding suggests potential applications of versicolactone B in immunomodulatory therapies (Du, Cheng, & Chen, 2015).
Properties
CAS No. |
104613-44-7 |
---|---|
Molecular Formula |
C18H11Cl3N2O |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(1R,4S,5Z,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodec-5-en-11-one |
InChI |
InChI=1S/C15H22O3/c1-9(2)12-6-4-10(3)13(16)7-5-11-8-14(12)18-15(11)17/h4,11-14,16H,1,5-8H2,2-3H3/b10-4-/t11-,12-,13+,14-/m1/s1 |
InChI Key |
COEDSYSRVAUHQU-HTDICADHSA-N |
Isomeric SMILES |
C/C/1=C/C[C@@H]([C@H]2C[C@@H](CC[C@@H]1O)C(=O)O2)C(=C)C |
SMILES |
CC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C |
Canonical SMILES |
CC1=CCC(C2CC(CCC1O)C(=O)O2)C(=C)C |
Synonyms |
versicolactone B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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